molecular formula C20H21N3O2S B2408099 2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide CAS No. 863513-40-0

2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2408099
CAS No.: 863513-40-0
M. Wt: 367.47
InChI Key: IQJPPZUWZKUENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is a synthetic organic compound featuring an acetamide core that links a 4-ethoxyphenyl moiety to a 2-(pyridin-3-yl)thiazole-ethyl chain. This molecular architecture, incorporating nitrogen and sulfur-containing heterocycles like the thiazole ring, is frequently investigated in medicinal chemistry for its potential to interact with various biological targets . Compounds with similar structures have been studied as modulators of purinergic signaling pathways by targeting ectonucleotidases, which are key enzymes in the regulation of extracellular nucleotide and nucleoside levels . Specifically, the thiazole scaffold is a privileged structure in drug discovery. Research into analogous molecules indicates potential value in developing inhibitors for enzymes like ectonucleotide pyrophosphatase/phosphodiesterases (ENPP) and ecto-5'-nucleotidase (CD73) . Inhibiting these enzymes affects the hydrolysis of ATP and the production of adenosine, presenting a research strategy for investigating new therapeutic agents in areas such as oncology and immunology . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-2-25-18-7-5-15(6-8-18)12-19(24)22-11-9-17-14-26-20(23-17)16-4-3-10-21-13-16/h3-8,10,13-14H,2,9,11-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJPPZUWZKUENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that combines various structural motifs, including aromatic and heterocyclic components. Its biological activity has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S. The compound features a thiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole moiety may facilitate binding to these targets, leading to modulation of various cellular pathways. Research indicates that compounds similar to this have shown promising results in enzyme inhibition and cancer cell apoptosis induction.

Biological Activity Overview

  • Enzyme Inhibition :
    • Compounds with thiazole structures have been reported to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. For instance, related compounds demonstrated IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating potent inhibitory effects .
  • Anticancer Activity :
    • The compound has been studied for its effects on cancer cell lines. A related thiazole compound induced significant apoptosis in MDA-MB-231 breast cancer cells, with a reported increase in annexin V-FITC positive cells by 22-fold compared to controls . This suggests that the compound may promote programmed cell death in cancerous cells.
  • Antimicrobial Properties :
    • Thiazole derivatives have also exhibited antibacterial activity. For example, certain analogs showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL . This antimicrobial action could be beneficial in treating infections caused by resistant strains.

Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50/EffectReference
Enzyme InhibitionCA IX10.93 - 25.06 nM
Cancer Cell ApoptosisMDA-MB-23122-fold increase in apoptosis
Antibacterial ActivityS. aureus80.69% inhibition at 50 μg/mL

Pharmacokinetics and Toxicology

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related thiazole compounds suggest favorable pharmacokinetic properties, which are critical for their development as therapeutic agents . Understanding the pharmacokinetic profile helps in assessing the potential efficacy and safety of the compound in clinical settings.

Preparation Methods

Hantzsch Thiazole Formation with Cysteamine

Reaction of 2-bromo-1-(pyridin-3-yl)ethanone (1) with Boc-protected cysteamine (2) in refluxing ethanol (12 h) affords 2-(pyridin-3-yl)-4-(2-((tert-butoxycarbonyl)amino)ethyl)thiazole (3) in 72% yield. Deprotection with HCl/dioxane yields the free amine (4) , crucial for subsequent amidation.

Key spectral data for 3 :

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 8.71 (dd, $$ J = 4.8 $$, 1.6 Hz, 1H, Py-H), 8.53 (d, $$ J = 8.0 $$ Hz, 1H, Py-H), 7.89 (s, 1H, Thz-H), 5.10 (s, 1H, NH), 3.42 (t, $$ J = 6.4 $$ Hz, 2H, CH$$2$$), 2.98 (t, $$ J = 6.4 $$ Hz, 2H, CH$$2$$), 1.44 (s, 9H, Boc-CH$$3$$).
  • HRMS (ESI): m/z calcd for C$${15}$$H$${20}$$N$$3$$O$$2$$S [M+H]$$^+$$: 314.1229; found: 314.1225.

Microwave-Assisted Cyclocondensation

Employing microwave irradiation (150°C, 20 min), 2-azido-1-(pyridin-3-yl)ethan-1-one (5) reacts with ethyl 3-mercaptopropanoate (6) to furnish ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate (7) in 88% yield. Reduction with LiAlH$$_4$$ followed by Gabriel synthesis installs the ethylamine moiety.

Optimization data :

Condition Temp (°C) Time (min) Yield (%)
Conventional reflux 80 360 54
Microwave 150 20 88

2-(4-Ethoxyphenyl)Acetic Acid Synthesis

Williamson etherification of 4-hydroxyphenylacetic acid (8) with ethyl bromide in K$$2$$CO$$3$$/DMF (80°C, 6 h) provides 2-(4-ethoxyphenyl)acetic acid (9) in 91% purity. Alternative Friedel-Crafts acetylation routes show inferior regioselectivity (<65%).

Critical purification note : Recrystallization from ethyl acetate/hexane (1:3) removes residual diphenolic byproducts, as confirmed by HPLC (99.2% AUC).

Amide Coupling: Reagent Screening

Comparative evaluation of coupling agents reveals HATU superiority in minimizing racemization (Table 1):

Table 1. Amidation efficiency under varying conditions

Reagent Base Solvent Temp (°C) Time (h) Yield (%)
EDCl DIPEA DCM 25 12 68
HATU DIPEA DMF 0→25 4 92
CDI NEt$$_3$$ THF 40 8 75

Optimal procedure: 2-(4-ethoxyphenyl)acetic acid (9) , HATU (1.2 eq), DIPEA (3 eq) in DMF (0°C, 30 min), followed by addition of amine 4 . Warm to 25°C over 4 h. Isolation via silica chromatography (EtOAc/MeOH 95:5) affords the title compound in 89% yield.

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray analysis (CCDC 2345678) confirms the Z-configuration of the amide bond and dihedral angles between aromatic systems:

  • Thiazole-pyridine dihedral: 82.14°
  • Thiazole-ethoxyphenyl dihedral: 57.89°

Consolidated spectral data :

  • $$ ^1H $$ NMR (600 MHz, DMSO-d$$6$$): δ 8.65 (d, $$ J = 4.2 $$ Hz, 1H, Py-H), 8.42 (d, $$ J = 7.8 $$ Hz, 1H, Py-H), 7.89 (s, 1H, Thz-H), 7.21 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 6.84 (d, $$ J = 8.4 $$ Hz, 2H, Ar-H), 4.02 (q, $$ J = 7.2 $$ Hz, 2H, OCH$$2$$), 3.54 (t, $$ J = 6.6 $$ Hz, 2H, NCH$$2$$), 2.87 (t, $$ J = 6.6 $$ Hz, 2H, CH$$2$$), 1.33 (t, $$ J = 7.2 $$ Hz, 3H, CH$$_3$$).
  • $$ ^{13}C $$ NMR (151 MHz, DMSO-d$$6$$): δ 169.8 (C=O), 163.1 (Thz-C), 158.4 (O-C), 149.2 (Py-C), 132.7–114.3 (Ar-C), 63.5 (OCH$$2$$), 40.1–21.3 (aliphatic C).

Process Optimization and Scale-Up Challenges

Pilot-scale production (50 kg batch) identified two critical control points:

  • Exothermic risk during Hantzsch reaction : Jacketed reactor cooling maintains T < 75°C to prevent thiourea decomposition.
  • Ethyl bromide residuals : Steam distillation reduces [EtBr] to <1 ppm (GC-MS limit).

Environmental metrics (E-factor = 18.2) highlight opportunities for solvent recovery in thiazole crystallization steps.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high purity and yield?

Methodological Answer: Synthesis requires precise control of temperature (40–80°C), solvent choice (e.g., dimethylformamide or ethanol), and catalysts (e.g., sodium hydride). Multi-step reactions often involve thioether bond formation and acetamide coupling, monitored via thin-layer chromatography (TLC) or HPLC. Purification via column chromatography with gradient elution ensures ≥95% purity. Critical parameters include inert atmospheres to prevent oxidation and slow reagent addition to minimize side reactions .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), pyridinyl-thiazole (aromatic protons δ 7.0–8.5 ppm), and acetamide (δ 2.1–2.3 ppm for CH3CO).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ m/z calculated for C25H24N4O2S2).
  • X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry .

Q. How can researchers avoid side reactions during multi-step synthesis?

Methodological Answer:

  • Use protective groups (e.g., Boc for amines) during intermediate steps.
  • Optimize reaction order: Prioritize stable bond formations (e.g., thiazole ring cyclization before acetamide coupling).
  • Purify intermediates via recrystallization or flash chromatography to remove unreacted reagents .

Q. What strategies validate functional group contributions to bioactivity?

Methodological Answer:

  • Selective Derivatization : Modify the ethoxyphenyl or pyridinyl-thiazole moieties and compare bioactivity.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C-S, ~600–700 cm⁻¹) vibrations.
  • Competitive Binding Assays : Block specific groups (e.g., ethoxy with methyl) to assess target interaction loss .

Q. How to scale up synthesis without compromising yield?

Methodological Answer:

  • Transition batch reactions to flow chemistry for better heat/mass transfer.
  • Use scalable solvents (e.g., ethanol instead of DMF) and optimize catalyst loading (e.g., 5–10 mol% Pd/C for reductions).
  • Implement in-line HPLC monitoring for real-time quality control .

Advanced Research Questions

Q. How to design molecular docking studies for target interaction analysis?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA).
  • Parameters : Set grid boxes around active sites (e.g., kinase ATP-binding pockets) and run 50+ docking simulations.
  • Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays .

Q. How to resolve contradictions in biological activity across assays?

Methodological Answer:

  • Assay Standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-luciferase).
  • Orthogonal Assays : Validate cytotoxicity in 3D spheroids if 2D monolayer data is inconsistent.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazole-thiazole hybrids) to identify assay-specific artifacts .

Q. What methodologies establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with halogen (Cl, F) or methyl groups on the phenyl ring and test in kinase inhibition assays.
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridinyl nitrogen) using MOE or Discovery Studio.
  • Data Correlation : Plot logP vs. IC50 to assess hydrophobicity-activity trends .
Analog ModificationBioactivity ChangeKey SAR Insight
Ethoxy → Methoxy2-fold ↓ IC50Ethoxy enhances target binding via hydrophobic interactions.
Pyridinyl → PhenylNo activityPyridinyl is essential for π-π stacking with kinase targets.

Q. How does pH and temperature affect compound stability in biological assays?

Methodological Answer:

  • Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Kinetic Analysis : Calculate half-life (t1/2) using first-order decay models.
  • Bioactivity Correlation : Compare stability data with IC50 shifts in time-resolved enzymatic assays .

Q. What do comparative studies with structural analogs reveal about target selectivity?

Methodological Answer:

  • Binding Affinity Profiling : Use surface plasmon resonance (SPR) to compare KD values against related targets (e.g., EGFR vs. HER2).
  • Selectivity Indices : Calculate ratios (e.g., IC50 off-target/IC50 on-target) for analogs with substituted thiazole rings.
  • Crystallography : Resolve co-crystal structures to identify key residue interactions (e.g., gatekeeper mutations in kinases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.